molecular formula C8H6ClNO B1375782 4-Chloro-1-benzofuran-7-amine CAS No. 1260869-40-6

4-Chloro-1-benzofuran-7-amine

Cat. No. B1375782
CAS RN: 1260869-40-6
M. Wt: 167.59 g/mol
InChI Key: UVCBVZYKKALUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran and its derivatives, including 4-Chloro-1-benzofuran-7-amine, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have attracted considerable attention in the fields of drug invention and development .


Synthesis Analysis

Benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

Benzofurans can undergo a variety of chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .

Scientific Research Applications

Anticancer Research

4-Chloro-1-benzofuran-7-amine: has been identified as a core structure in the development of compounds with potential anticancer activity. Its derivatives have shown promise in inhibiting cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, and ovarian cancer . The ability to modify the benzofuran scaffold allows for the synthesis of compounds that can target specific pathways involved in cancer progression, such as the hypoxia-inducible factor (HIF-1) pathway .

Antimicrobial Therapy

The benzofuran ring, which is part of the 4-Chloro-1-benzofuran-7-amine structure, is emerging as a significant scaffold for developing new antimicrobial agents. This is particularly important in the face of increasing antibiotic resistance. Derivatives of benzofuran have been used to treat microbial diseases, and ongoing research aims to enhance their efficacy and spectrum of activity .

Pharmacology

In pharmacological research, 4-Chloro-1-benzofuran-7-amine serves as a precursor for synthesizing various bioactive molecules. These molecules have shown a broad range of activities, including antitumor, antibacterial, antioxidative, and antiviral properties . The compound’s versatility makes it a valuable tool for developing new therapeutic agents.

Material Science

The benzofuran derivatives, including those derived from 4-Chloro-1-benzofuran-7-amine , are being explored for their potential applications in material science. Their unique chemical properties facilitate the construction of complex molecular architectures, which can be useful in creating new materials with specific characteristics .

Environmental Science

Research into the environmental applications of benzofuran derivatives is still in its early stages. However, the physicochemical properties of these compounds, including those of 4-Chloro-1-benzofuran-7-amine , suggest potential uses in environmental monitoring and remediation processes .

Analytical Chemistry

In analytical chemistry, 4-Chloro-1-benzofuran-7-amine and its derivatives can be used as standards or reagents in various analytical methods. Their well-defined structures and reactivity make them suitable for use in spectroscopic analysis and other chemical identification techniques .

Biochemistry

The role of 4-Chloro-1-benzofuran-7-amine in biochemistry is linked to its influence on biological pathways. It is used in the study of biochemical processes, such as enzyme inhibition and receptor-ligand interactions, which are crucial for understanding disease mechanisms and developing drugs .

Medical Research

In medical research, the focus is on developing 4-Chloro-1-benzofuran-7-amine derivatives that can act as drug candidates with minimal side effects. The compound’s derivatives are being evaluated for their therapeutic potential in various diseases, including hepatitis C and different types of cancers .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research in this area is promising.

properties

IUPAC Name

4-chloro-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCBVZYKKALUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-benzofuran-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.